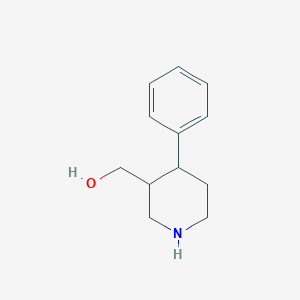

(4-Phenylpiperidin-3-yl)methanol

Description

(4-Phenylpiperidin-3-yl)methanol is a piperidine derivative featuring a phenyl group at the 4-position of the piperidine ring and a hydroxymethyl (–CH2OH) substituent at the 3-position. Its molecular formula is C12H15NO, with a molecular weight of 189.25 g/mol. Piperidine-based alcohols are often explored in medicinal chemistry for their bioactivity, particularly as intermediates in drug synthesis or as modulators of central nervous system targets .

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

(4-phenylpiperidin-3-yl)methanol |

InChI |

InChI=1S/C12H17NO/c14-9-11-8-13-7-6-12(11)10-4-2-1-3-5-10/h1-5,11-14H,6-9H2 |

InChI Key |

CCYONUQTZTYVFP-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC(C1C2=CC=CC=C2)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Differences :

- Amino and Benzyl Groups: The 3-amino-1-benzyl derivative (CAS 885268-85-9) adds basicity and lipophilicity, which may enhance blood-brain barrier permeability but also increase toxicity risks .

- Methylbenzyl vs. Methyl : The [1-(4-methylbenzyl)] substituent (CAS 78598-91-1) extends hydrophobicity, likely improving metabolic stability but reducing aqueous solubility .

Physicochemical Properties

- Hydrophobicity : The phenyl and benzyl derivatives (e.g., CAS 78598-91-1) exhibit higher logP values compared to the methyl-substituted analog (CAS 39844-73-0), suggesting greater membrane permeability .

- Hydrogen Bonding: The hydroxymethyl group in all analogs enables hydrogen bonding, influencing solubility and interactions with biological targets. The 3-amino substituent (CAS 885268-85-9) adds an additional H-bond donor, enhancing polar interactions .

Pharmacological Relevance

- Fluorophenyl Derivative : The (3S,4R)-4-(4-fluorophenyl) analog is listed as a paroxetine impurity (Paroxetine Anhydrous Ep Impurity I), indicating its role in serotonin reuptake inhibitor synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.